molecular formula C16H19NO B8438568 4-(Tert-butyl)-2-(5-methylpyridin-2-yl)phenol

4-(Tert-butyl)-2-(5-methylpyridin-2-yl)phenol

Cat. No.: B8438568
M. Wt: 241.33 g/mol
InChI Key: DDZMONVSLBORHG-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-(5-methylpyridin-2-yl)phenol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-tert-butyl-2-(5-methylpyridin-2-yl)phenol

InChI

InChI=1S/C16H19NO/c1-11-5-7-14(17-10-11)13-9-12(16(2,3)4)6-8-15(13)18/h5-10,18H,1-4H3

InChI Key

DDZMONVSLBORHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CC(=C2)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(5-(tert-butyl)-2-methoxyphenyl)-5-methylpyridine (1.216 g, 4.76 mmol) in dry dichloromethane (50 mL) at 0° C. under nitrogen was added dropwise a solution of boron tribromide in dichloromethane (1.0 M, 9.52 mL, 9.52 mmol) and the reaction mixture stirred at 0° C. to room temperature for 5 hours. The reaction mixture was then re-cooled to 0° C., methanol (50 mL) added dropwise and the mixture then stirred at 40° C. for 18 hours. The reaction mixture was concentrated under reduced pressure, the residue re-dissolved in methanol (100 mL) and re-concentrated to afford a pink solid. Saturated aqueous sodium hydrogen carbonate solution (80 mL) was added and the resulting suspension extracted with ethyl acetate (80 mL). The organic phase separated, washed with water (80 mL) and saturated brine (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow syrup. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 15% ethyl acetate in hexanes to give 4-(tert-butyl)-2-(5-methylpyridin-2-yl)phenol (1.062 g, 92% yield) as a yellow syrup.
Quantity
1.216 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(5-(tert-butyl)-2-(methoxymethoxy)phenyl)-5-(trifluoromethyl)pyrimidine (0.23 g, 0.68 mmol) in methanol (10 mL) was added a catalytic amount of para-toluenesulfonic acid (10 mg) and the reaction mixture stirred at 40° C. open to air for 30 minutes. The reaction mixture was concentrated under reduced pressure to give 4-(tert-butyl)-2-(5-methylpyridin-2-yl)phenol (0.20 g, 100% yield) as a colorless oil.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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